Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

Catalog No.
S8529431
CAS No.
M.F
C9H9BrO4
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

Product Name

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

IUPAC Name

methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C9H9BrO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3

InChI Key

RGYDBEIUMQUVHW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)O)O

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)O)O

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate is an organic compound that belongs to the class of benzoates. Its molecular formula is C9H9BrO4C_9H_9BrO_4, and it features a bromine atom at the 5-position of the aromatic ring, along with two hydroxyl groups at the 3 and 4 positions, and a methyl group at the 2-position. This compound is a derivative of benzoic acid and is characterized by its unique functional groups, which contribute to its chemical reactivity and biological activity.

Typical of phenolic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Esterification: The hydroxyl groups can react with acids to form esters, which may enhance solubility or alter biological activity.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized phenolic compounds.
  • Reduction: The compound can also undergo reduction reactions, converting the carbonyl or other functional groups into alcohols.

The biological activity of methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate has been explored in various studies. It exhibits potential antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities. Its specific biological effects may depend on concentration and the presence of other compounds in the environment.

The synthesis of methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate typically involves several steps:

  • Bromination: Methyl 2-methylbenzoate is treated with bromine in a suitable solvent (e.g., carbon tetrachloride) to introduce the bromine atom at the 5-position.
  • Hydroxylation: The brominated intermediate can be subjected to hydroxylation using reagents like potassium permanganate or other oxidizing agents to introduce hydroxyl groups at the 3 and 4 positions.
  • Purification: The product is then purified through recrystallization or chromatography techniques.

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate finds applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for developing new drugs with enhanced biological activities.
  • Agriculture: Compounds with similar structures are often investigated for their potential use as pesticides or herbicides.
  • Cosmetics: Due to its antioxidant properties, it could be incorporated into formulations aimed at skin protection.

Interaction studies involving methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate have focused on its potential synergistic effects when combined with other compounds. For example:

  • Combination with Antioxidants: Investigating its effectiveness when used alongside known antioxidants to enhance protective effects against oxidative stress.
  • Synergistic Antimicrobial Effects: Studies may explore how this compound interacts with antibiotics to improve efficacy against resistant bacterial strains.

Several compounds share structural similarities with methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl 5-bromo-2-hydroxybenzoateBromine at position 5; one hydroxyl groupFewer hydroxyl groups than methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate
Methyl 3,4-dihydroxybenzoateNo bromine; two hydroxyl groupsLacks halogen substitution; different reactivity
Methyl 5-chloro-3,4-dihydroxybenzoateChlorine instead of bromineDifferent halogen; may exhibit different biological activities
Methyl 5-bromo-2,4-dihydroxybenzoateBromine at position 5; two hydroxyl groupsSimilar structure but different position of hydroxyl groups

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate stands out due to its combination of both bromination and multiple hydroxyl substituents, potentially leading to unique chemical properties and biological activities not found in its analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.96842 g/mol

Monoisotopic Mass

259.96842 g/mol

Heavy Atom Count

14

Dates

Last modified: 02-18-2024

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